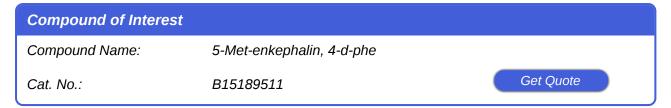


[D-Phe4]-Met-enkephalin Signaling Pathways in Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Phe4]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of a D-phenylalanine at position 4 enhances its stability and alters its receptor binding profile, making it a valuable tool for investigating opioid receptor function. This document provides a comprehensive overview of the signaling pathways activated by [D-Phe4]-Met-enkephalin in neurons, with a focus on its interaction with opioid receptors, downstream second messenger systems, and effects on neuronal excitability. Due to the limited availability of specific quantitative data for [D-Phe4]-Met-enkephalin, this guide incorporates data from closely related Leu-enkephalin analogs with modifications at the Phe4 position to provide a broader understanding of structure-activity relationships.

Receptor Binding and Functional Potency

[D-Phe4]-Met-enkephalin primarily interacts with the mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). The binding affinity and functional potency of enkephalin analogs are significantly influenced by the substitution at the Phe4 position. The following tables summarize quantitative data for various meta-substituted Phe4 analogs of Leuenkephalin, which serve as a reference for understanding the potential properties of [D-Phe4]-Met-enkephalin.



Table 1: Binding Affinity (Ki) of meta-Substituted Phe4-Leu-enkephalin Analogs at μ and δ Opioid Receptors[1][2][3][4]

Compound	Substitution at Phe4	μ-Opioid Receptor Ki (nM)	δ-Opioid Receptor Ki (nM)
Leu-enkephalin	Phenyl	1.9	0.9
Analog 1a	Fluoro	0.99	0.68
Analog 1b	Chloro	0.17	0.08
Analog 1c	Bromo	0.08	0.03
Analog 1d	lodo	0.11	0.04
Analog 1e	Methyl	0.33	0.14
Analog 1f	Methoxy	0.41	0.11
Analog 1g	Trifluoromethyl	1.71	0.61
Analog 1h	Cyano	0.58	0.19
Analog 1i	Nitro	0.29	0.09

Table 2: Functional Potency (IC50) for cAMP Inhibition of meta-Substituted Phe4-Leuenkephalin Analogs[1][2][4]



Compound	Substitution at Phe4	μ-Opioid Receptor IC50 (nM)	δ-Opioid Receptor IC50 (nM)
Leu-enkephalin	Phenyl	15	0.49
Analog 1a	Fluoro	2.5	0.23
Analog 1b	Chloro	9.9	0.02
Analog 1c	Bromo	4.5	0.01
Analog 1d	lodo	2.3	0.02
Analog 1e	Methyl	3.3	0.04
Analog 1f	Methoxy	17	0.29
Analog 1g	Trifluoromethyl	12	0.19
Analog 1h	Cyano	5.4	0.09
Analog 1i	Nitro	30	0.75

Table 3: β -Arrestin 2 Recruitment (EC50) by meta-Substituted Phe4-Leu-enkephalin Analogs[1] [4][5][6]



Compound	Substitution at Phe4	μ-Opioid Receptor EC50 (nM)	δ-Opioid Receptor EC50 (nM)
Leu-enkephalin	Phenyl	1214	8.9
Analog 1a	Fluoro	568	49
Analog 1b	Chloro	198	1.8
Analog 1c	Bromo	58	0.56
Analog 1d	lodo	114	0.98
Analog 1e	Methyl	133	1.5
Analog 1f	Methoxy	237	3.2
Analog 1g	Trifluoromethyl	201	3.6
Analog 1h	Cyano	231	4.1
Analog 1i	Nitro	36	1.1

Core Signaling Pathways

Upon binding to μ and δ opioid receptors, [D-Phe4]-Met-enkephalin initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/Go).

G-Protein Coupling and Downstream Effectors

Activation of Gi/Go proteins by [D-Phe4]-Met-enkephalin leads to:

- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
- Modulation of Ion Channels: The Gβy subunits released upon G-protein activation can directly interact with and modulate the activity of ion channels. This typically results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Additionally, Gβy subunits can inhibit N-



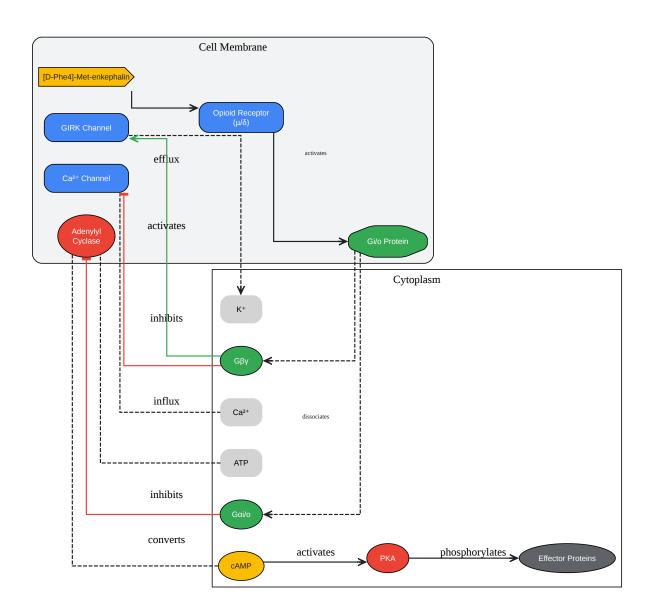




type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Activation of MAPK/ERK Pathway: Opioid receptor activation can also lead to the
phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade,
specifically the extracellular signal-regulated kinase (ERK). This pathway is implicated in
longer-term changes in gene expression and neuronal plasticity. The activation can be
mediated through both G-protein-dependent and β-arrestin-dependent mechanisms.





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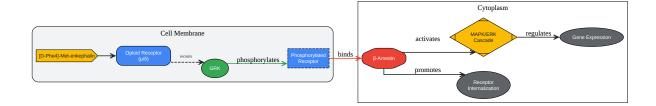
Canonical G-protein signaling pathway of [D-Phe4]-Met-enkephalin.



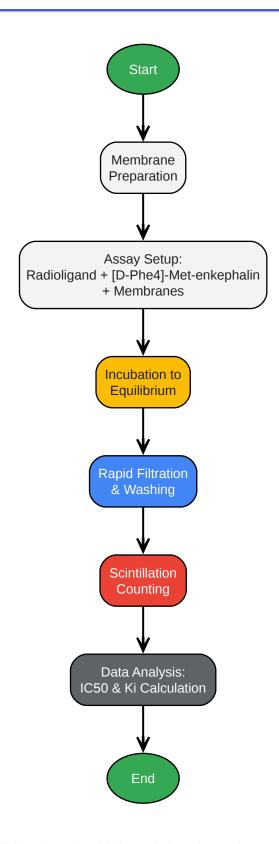
β-Arrestin Pathway

In addition to G-protein signaling, agonist-bound opioid receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β -arrestin proteins. β -arrestin binding can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling, including the activation of the MAPK/ERK cascade. The balance between G-protein and β -arrestin signaling (biased agonism) can significantly impact the overall cellular response to an opioid.









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- To cite this document: BenchChem. [[D-Phe4]-Met-enkephalin Signaling Pathways in Neurons: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15189511#d-phe4-met-enkephalin-signaling-pathways-in-neurons]

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